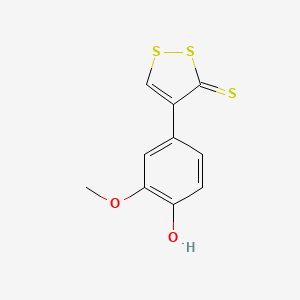
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a hydroxy-methoxyphenyl group attached to a dithiole-thione ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate sulfur-containing reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the dithiole-thione ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antioxidant properties and has been investigated for its potential to protect cells from oxidative stress.
Medicine: Research has explored its potential as a therapeutic agent for diseases involving oxidative damage.
Industry: It is used in the development of materials with specific chemical properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism by which 4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione exerts its effects involves its ability to interact with molecular targets and pathways related to oxidative stress. The compound can scavenge free radicals and upregulate antioxidant enzymes, thereby protecting cells from damage. It may also modulate signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and potential health benefits.
7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: Another compound with a hydroxy-methoxyphenyl group, used in various chemical applications.
Uniqueness
4-(4-Hydroxy-3-methoxyphenyl)-3H-1,2-dithiole-3-thione is unique due to its dithiole-thione ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other hydroxy-methoxyphenyl compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
52755-19-8 |
|---|---|
Molecular Formula |
C10H8O2S3 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)dithiole-3-thione |
InChI |
InChI=1S/C10H8O2S3/c1-12-9-4-6(2-3-8(9)11)7-5-14-15-10(7)13/h2-5,11H,1H3 |
InChI Key |
FHIQVPMVHJFPJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CSSC2=S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















